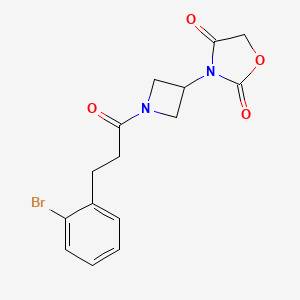
N6-(2-Phenylethyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-(2-Phenylethyl)adenosine is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
N6-(2-Phenylethyl)adenosine is a potent adenosine receptors (AR) agonist . The primary targets of this compound are the adenosine receptors, specifically the A1 adenosine receptor in both rats and humans . Adenosine receptors play a crucial role in various physiological processes, including neuronal activity, vascular function, platelet aggregation, and blood cell regulation .
Mode of Action
This compound interacts with its targets, the adenosine receptors, by binding to them . This binding action triggers a multitude of physiopathological effects, regulating central nervous, cardiovascular, peripheral, and immune systems .
Biochemical Pathways
The interaction of this compound with adenosine receptors affects several biochemical pathways. The adenosine receptors are G protein-coupled receptors, and their activation can lead to various downstream effects . .
Result of Action
Given its role as an adenosine receptor agonist, it can be inferred that this compound would have significant effects on cellular physiology, potentially influencing neuronal activity, vascular function, platelet aggregation, and blood cell regulation .
属性
CAS 编号 |
20125-39-7 |
|---|---|
分子式 |
C18H21N5O4 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-5-[6-(2-phenylethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O4/c24-8-12-14(25)15(26)18(27-12)23-10-22-13-16(20-9-21-17(13)23)19-7-6-11-4-2-1-3-5-11/h1-5,9-10,12,14-15,18,24-26H,6-8H2,(H,19,20,21) |
InChI 键 |
LGZYEDZSPHLISU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
规范 SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
溶解度 |
>55.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide](/img/structure/B2706947.png)
![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)

![7-chloro-N-cyclohexyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2706952.png)

![N2-[2-(DIMETHYLAMINO)ETHYL]-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE](/img/structure/B2706956.png)
![1-{4-Methyl-2-[(pyridin-2-yl)amino]-1,3-thiazol-5-yl}ethan-1-one hydrochloride](/img/structure/B2706959.png)

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B2706963.png)




